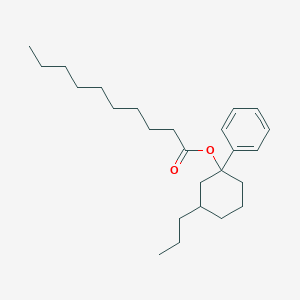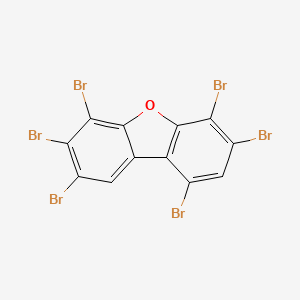![molecular formula C13H16O3S B14229459 4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one CAS No. 561276-74-2](/img/structure/B14229459.png)
4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one is an organic compound with a complex structure that includes a methoxy group, a sulfinyl group, and a pentenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzene with 4-methylbenzenesulfinyl chloride under basic conditions to form the sulfinyl intermediate. This intermediate is then reacted with pent-3-en-2-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxypent-3-en-2-one: Shares the methoxy and pentenone structure but lacks the sulfinyl group.
4-Methylpent-3-en-2-one: Similar backbone but without the methoxy and sulfinyl groups.
Uniqueness
4-Methoxy-1-[®-4-methylbenzene-1-sulfinyl]pent-3-en-2-one is unique due to the presence of both the methoxy and sulfinyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
561276-74-2 |
|---|---|
Molekularformel |
C13H16O3S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
4-methoxy-1-[(R)-(4-methylphenyl)sulfinyl]pent-3-en-2-one |
InChI |
InChI=1S/C13H16O3S/c1-10-4-6-13(7-5-10)17(15)9-12(14)8-11(2)16-3/h4-8H,9H2,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
IQYGAPSTWJIVAJ-QGZVFWFLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C=C(C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C=C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)

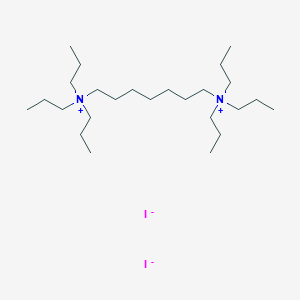
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
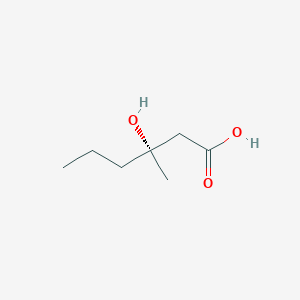
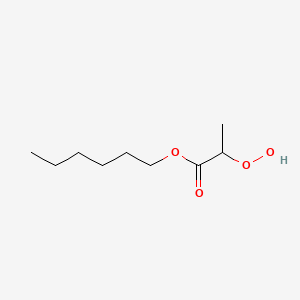
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)

